molecular formula C14H10N4O4S B3883191 3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one

3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one

Cat. No.: B3883191
M. Wt: 330.32 g/mol
InChI Key: DTCUYWIWWLZADU-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one is a complex organic compound that features a thiazole ring, an indole ring, and various functional groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur-containing reagents.

    Indole Ring Formation: The indole ring can be constructed via Fischer indole synthesis or other methods.

    Functional Group Modifications: Introduction of the nitro group and other functional groups through nitration and other specific reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and indole rings.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted thiazole and indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other complex molecules.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science:

    Agriculture: Studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-2-imino-3-methyl-1,3-thiazol-5-yl)-5-nitroindol-2-one
  • 3-(4-Hydroxy-2-imino-3-ethyl-1,3-thiazol-5-yl)-5-nitroindol-2-one

Uniqueness

  • Functional Groups : The presence of specific functional groups such as the prop-2-enyl group.
  • Biological Activity : Unique biological activities compared to similar compounds.

This structure should provide a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and research articles is recommended.

Properties

IUPAC Name

3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S/c1-2-5-17-13(20)11(23-14(17)15)10-8-6-7(18(21)22)3-4-9(8)16-12(10)19/h2-4,6,15,20H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCUYWIWWLZADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=N)C2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one
Reactant of Route 3
3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one
Reactant of Route 4
3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one
Reactant of Route 5
3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one
Reactant of Route 6
3-(4-Hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)-5-nitroindol-2-one

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